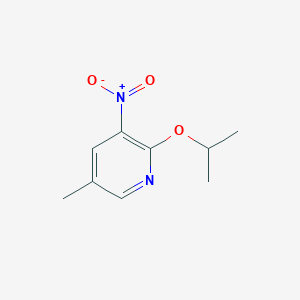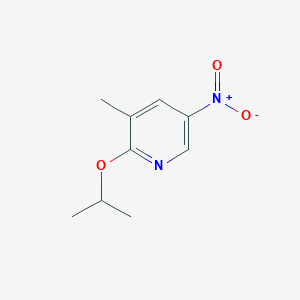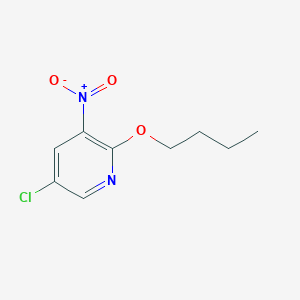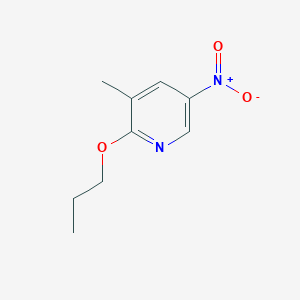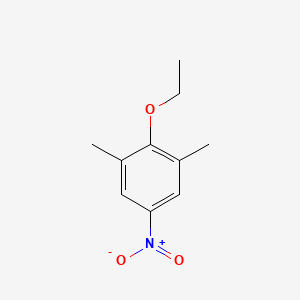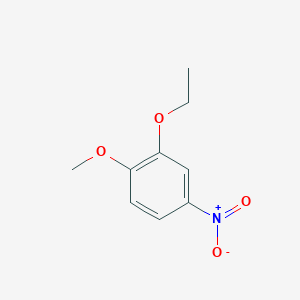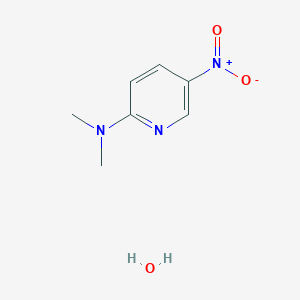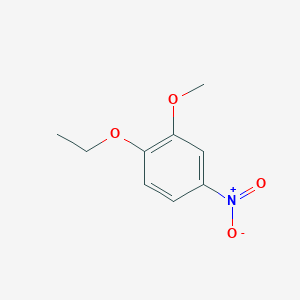
1-Ethoxy-2-methoxy-4-nitrobenzene
Vue d'ensemble
Description
1-Ethoxy-2-methoxy-4-nitrobenzene is a useful research compound. Its molecular formula is C9H11NO4 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethoxy-2-methoxy-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethoxy-2-methoxy-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ethoxylation of p-chloronitrobenzene : Ethoxy-4-nitrobenzene, closely related to 1-Ethoxy-2-methoxy-4-nitrobenzene, has been synthesized using phase-transfer catalysts and ultrasound irradiation. This process demonstrates an application in organic synthesis, particularly in nucleophilic substitution reactions (Wang & Rajendran, 2007).
Synthesis of 4-Methoxyphenol : A method involving the synthesis of 4-methoxy-1-nitrobenzene, a derivative of the compound of interest, showcases its use in producing other commercially significant compounds (Jian, 2000).
Atmospheric Reactivity : Research on methoxyphenols like guaiacol (2-methoxyphenol) indicates their role in atmospheric chemistry, particularly in the formation of secondary organic aerosols and nitroguaiacols, which are relevant for understanding biomass burning emissions (Lauraguais et al., 2014).
Substituted Methoxybenzene Derivatives : Studies on derivatives like 1,2-dimethoxy-4-nitrobenzene have contributed to understanding their molecular structures and intermolecular interactions, which is important in materials science (Fun et al., 1997).
Organic Chemistry Reactions : The compound's reactivity has been explored in various reactions, such as the unconventional reaction of diazomethane with trihydroxy-nitrobenzenes, contributing to organic synthesis methodologies (Jones et al., 1977).
Photoreagents for Protein Crosslinking : 4-Nitrophenyl ethers, related to the compound of interest, have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling, showing its potential application in biochemistry (Jelenc et al., 1978).
Electrochemical Grafting : The electrochemical grafting process of derivatives such as 4-nitrobenzene and 4-methoxybenzene from diazonium salt solutions has been studied, indicating its use in surface chemistry and materials engineering (Rappich et al., 2006).
Antibacterial Studies : Bisthiourea ligands derived from methoxybenzoylthioureido-nitrobenzene have been synthesized and shown to have antibacterial activity, suggesting potential applications in medical and pharmaceutical research (Halim et al., 2012).
Propriétés
IUPAC Name |
1-ethoxy-2-methoxy-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-3-14-8-5-4-7(10(11)12)6-9(8)13-2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRWHXAINWUHOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-2-methoxy-4-nitrobenzene | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


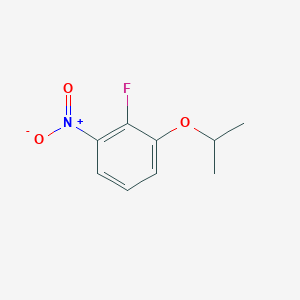

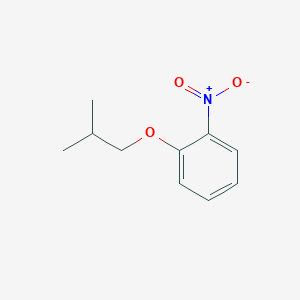
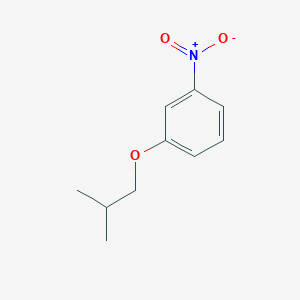
![1-[(2-Methylpropyl)sulfanyl]-3-nitrobenzene](/img/structure/B8026071.png)
